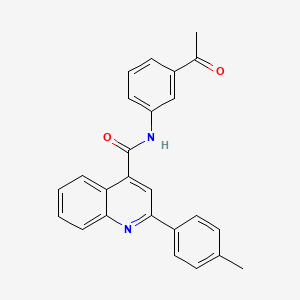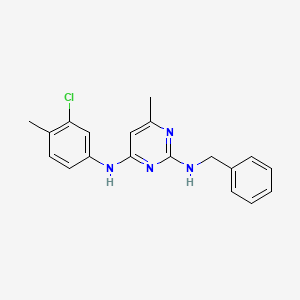![molecular formula C21H17N3O4 B11622020 (5E)-1-(4-methoxyphenyl)-5-[(1-methylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11622020.png)
(5E)-1-(4-methoxyphenyl)-5-[(1-methylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-1-(4-méthoxyphényl)-5-[(1-méthylindol-3-yl)méthylidène]-1,3-diazinane-2,4,6-trione est un composé organique complexe avec une structure unique qui comprend un groupe méthoxyphényle, un groupe méthylindol et un noyau diazinane trione
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (5E)-1-(4-méthoxyphényl)-5-[(1-méthylindol-3-yl)méthylidène]-1,3-diazinane-2,4,6-trione implique généralement plusieurs étapes. Une méthode courante comprend la condensation de la 4-méthoxybenzaldéhyde avec le 1-méthylindole en présence d'une base pour former le composé intermédiaire. Cet intermédiaire est ensuite mis à réagir avec un dérivé de diazinane trione dans des conditions contrôlées pour obtenir le produit final. Les conditions réactionnelles nécessitent souvent des températures, des solvants et des catalyseurs spécifiques pour garantir un rendement élevé et une pureté optimale.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la capacité de production. De plus, des procédés de purification tels que la recristallisation et la chromatographie sont utilisés pour obtenir le composé sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions
(5E)-1-(4-méthoxyphényl)-5-[(1-méthylindol-3-yl)méthylidène]-1,3-diazinane-2,4,6-trione subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, selon les réactifs et les conditions utilisés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Agents halogénants comme le brome ou le chlore en présence d'un catalyseur.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques correspondants, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
(5E)-1-(4-méthoxyphényl)-5-[(1-méthylindol-3-yl)méthylidène]-1,3-diazinane-2,4,6-trione a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de (5E)-1-(4-méthoxyphényl)-5-[(1-méthylindol-3-yl)méthylidène]-1,3-diazinane-2,4,6-trione implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
(5E)-1-(4-METHOXYPHENYL)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5E)-1-(4-METHOXYPHENYL)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Acétoacétate d'éthyle : Un composé similaire utilisé dans diverses réactions chimiques et synthèses.
Acétate de vanilline : Un autre composé apparenté ayant des applications dans les industries de l'aromatisation et des parfums.
Unicité
(5E)-1-(4-méthoxyphényl)-5-[(1-méthylindol-3-yl)méthylidène]-1,3-diazinane-2,4,6-trione est unique en raison de ses caractéristiques structurelles spécifiques et de la combinaison de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C21H17N3O4 |
|---|---|
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
(5E)-1-(4-methoxyphenyl)-5-[(1-methylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H17N3O4/c1-23-12-13(16-5-3-4-6-18(16)23)11-17-19(25)22-21(27)24(20(17)26)14-7-9-15(28-2)10-8-14/h3-12H,1-2H3,(H,22,25,27)/b17-11+ |
Clé InChI |
WXKKRFFTBPALMC-GZTJUZNOSA-N |
SMILES isomérique |
CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11621943.png)

![ethyl 2-{2,5-dimethyl-3-[(2,4,6-trioxo-1,3-diphenyltetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11621950.png)
![1,3-bis(4-chlorophenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11621958.png)
![2-(4-chlorophenyl)-3-[2-(3,5-dimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11621970.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621985.png)
![N-tert-butyl-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11621991.png)

![3-chloro-4-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11621996.png)
![3-(4-fluorophenyl)-4-(3-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11621997.png)
![(2Z)-2-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11622001.png)

![3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11622005.png)
